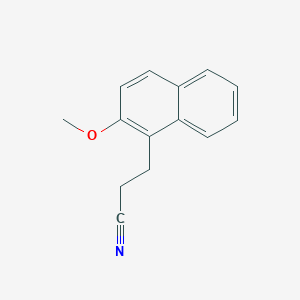

3-(2-Methoxynaphthalen-1-yl)propanenitrile

Description

3-(2-Methoxynaphthalen-1-yl)propanenitrile is a bifunctional molecule featuring a propanenitrile group attached to a 2-methoxynaphthalene (B124790) core. Its relevance in modern research is not as a standalone functional agent but as a potential intermediate or building block for the synthesis of more complex molecules, particularly those of pharmaceutical interest. The unique combination of the versatile nitrile group and the biologically active naphthalene (B1677914) scaffold makes it a noteworthy subject for synthetic exploration.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13NO |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

3-(2-methoxynaphthalen-1-yl)propanenitrile |

InChI |

InChI=1S/C14H13NO/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-3,5-6,8-9H,4,7H2,1H3 |

InChI Key |

LUCYWKZEDVAYFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Methoxynaphthalen 1 Yl Propanenitrile and Its Structural Analogues

Direct Synthesis Approaches

Direct synthesis methods focus on the efficient construction of the 3-(2-methoxynaphthalen-1-yl)propanenitrile skeleton. These approaches include multi-step one-pot reactions and nucleophilic additions.

Cyanoethylation of 2-Naphthol and Subsequent O-Methylation

A primary route to obtaining the target molecule involves a two-step process beginning with the cyanoethylation of 2-naphthol, followed by O-methylation. The first step, a base-catalyzed Michael addition of 2-naphthol to acrylonitrile, yields 3-(2-hydroxynaphthalen-1-yl)propanenitrile. The choice of solvent and catalyst can influence the reaction's course and product distribution. study.comcreighton.edu For instance, the reaction of 2-naphthol with acrylonitrile in the presence of sodium hydroxide (B78521) has been investigated in various solvents to optimize the yield of the desired C-alkylated product.

| Step | Reactants | Reagents/Catalyst | Solvent | Key Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 1. Cyanoethylation | 2-Naphthol, Acrylonitrile | Base (e.g., NaOH, Triton B) | Aprotic or Protic Solvents | Varies with catalyst and solvent | 3-(2-Hydroxynaphthalen-1-yl)propanenitrile | Dependent on conditions |

| 2. O-Methylation | 3-(2-Hydroxynaphthalen-1-yl)propanenitrile | Dimethyl sulfate or Methyl iodide, Base (e.g., NaOH, KOH) | Water, Methanol, or other suitable solvents | Room temperature to reflux | This compound | High (e.g., 77-93.6%) |

Nucleophilic Addition Reactions Leading to the Propanenitrile Moiety

The propanenitrile moiety can be introduced through nucleophilic addition reactions. One potential, albeit indirect, method involves the photoaddition of 2-methoxynaphthalene (B124790) to acrylonitrile. This reaction, however, initially forms a cyclobutane adduct, l-methoxy-8-cyano-2,3-benzobicyclo[4.2.0]-octa-2,4-diene, which would require a subsequent ring-opening reaction to yield the desired propanenitrile structure. sci-hub.se

A more direct approach would involve the conjugate addition of a cyanide nucleophile to a suitable Michael acceptor, such as 1-vinyl-2-methoxynaphthalene. While specific examples for this exact reaction are not prevalent in the reviewed literature, the general principle of Michael addition of cyanide to activated alkenes is a well-established method for forming carbon-carbon bonds and introducing a nitrile group.

Alternatively, nucleophilic addition of cyanide to a carbonyl group on a naphthalene (B1677914) precursor, followed by reduction and dehydration, could also lead to the desired product. For instance, the reaction of an appropriate naphthaldehyde or naphthyl ketone with hydrogen cyanide or a cyanide salt (like NaCN or KCN) in the presence of acid forms a cyanohydrin. chemguide.co.uklibretexts.orglibretexts.orgscience-revision.co.ukchemguide.co.uk Subsequent chemical transformations would be necessary to convert the cyanohydrin to the target propanenitrile.

| Strategy | Naphthalene Precursor | Reagent | Intermediate Product | Key Features |

|---|---|---|---|---|

| Photoaddition-Ring Opening | 2-Methoxynaphthalene | Acrylonitrile | Cyclobutane adduct | Multi-step process; requires photochemical reaction and subsequent ring opening. |

| Michael Addition | 1-Vinyl-2-methoxynaphthalene | Cyanide source (e.g., NaCN) | This compound | Direct formation of the target molecule. |

| Cyanohydrin Formation | 2-Methoxy-1-naphthaldehyde | HCN or NaCN/Acid | 2-Hydroxy-3-(2-methoxynaphthalen-1-yl)propanenitrile | Requires further functional group manipulation. |

One-Pot Synthetic Procedures

One-pot syntheses offer an efficient approach to complex molecules by combining multiple reaction steps in a single reaction vessel, avoiding the isolation of intermediates. While a specific one-pot synthesis for this compound is not explicitly detailed in the surveyed literature, analogous one-pot procedures for other nitriles suggest the feasibility of such a route. asianpubs.orguctm.edunih.gov For example, a one-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using a catalyst like anhydrous ferrous sulfate in DMF under reflux has been reported. asianpubs.org Applying this to a naphthalene-based aldehyde, such as 2-methoxy-1-naphthaldehyde, could potentially yield the corresponding nitrile in a single step.

Another one-pot approach could involve a three-component reaction. For instance, the condensation of an aldehyde, an active methylene (B1212753) compound, and another nucleophile can lead to complex structures in a single operation. uctm.edu A hypothetical one-pot synthesis for a structural analogue could involve the reaction of 2-methoxynaphthalene, an aldehyde, and a cyanide source under suitable catalytic conditions.

Synthesis via Functional Group Interconversions on Naphthalene Derivatives

An alternative strategy for the synthesis of this compound involves modifying the functional groups of pre-synthesized naphthalene derivatives.

Conversion from 3-(2-Hydroxynaphthalen-1-yl)propanenitrile Precursors

This method is essentially the second step of the process described in section 2.1.1, viewed as a functional group interconversion. The precursor, 3-(2-hydroxynaphthalen-1-yl)propanenitrile, is readily available through the cyanoethylation of 2-naphthol. anu.edu.au The conversion of the hydroxyl group to a methoxy (B1213986) group is a straightforward O-methylation. This reaction is typically carried out using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. youtube.com The base, such as sodium hydroxide or potassium hydroxide, deprotonates the phenolic hydroxyl group, increasing its nucleophilicity towards the methylating agent. The reaction can be performed in various solvents, including water or alcohols, and generally proceeds with high yield. youtube.comprepchem.com

| Precursor | Methylating Agent | Base | Solvent | Typical Conditions | Product | Reported Yield |

|---|---|---|---|---|---|---|

| 3-(2-Hydroxynaphthalen-1-yl)propanenitrile | Dimethyl sulfate | Sodium hydroxide | Water | Warm to 70-80°C | This compound | 93.6% (for 2-naphthol) |

| Methyl iodide | Potassium hydroxide | Methanol | Room temperature, 72 hours | 77% (for 2-naphthol) |

Derivatization from Naphthyl-Substituted Propanoic Acids or Amides

The nitrile functional group can be introduced through the derivatization of carboxylic acids or amides. For a structural analogue, 2-(6-methoxynaphthalen-2-yl)propanenitrile, a known synthetic route starts from the corresponding propanoic acid, naproxen. google.com The carboxylic acid can be converted to the primary amide, 2-(6-methoxynaphthalen-2-yl)propanamide, which is then dehydrated to the nitrile. researchgate.net

The conversion of the carboxylic acid to the amide can be achieved by first activating the carboxyl group, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia. nih.govresearchgate.net The subsequent dehydration of the amide to the nitrile can be accomplished using various dehydrating agents, such as phosgene, trifluoroacetic anhydride, or phosphorus pentoxide. For example, the treatment of naproxamide with phosgene in a mixture of toluene and THF yields 2-(6-methoxynaphthalen-2-yl)propanenitrile. researchgate.net An alternative method involves the direct conversion of the carboxylic acid to the nitrile. An electrochemical method has been described for the synthesis of alkylnitriles from aliphatic carboxylic acids, which has been successfully applied to the synthesis of 2-(6-methoxynaphthalen-2-yl)propanenitrile from naproxen with a reported yield of 83%. beilstein-journals.org

| Precursor | Reagent(s) | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-(6-Methoxynaphthalen-2-yl)propanoic acid (Naproxen) | 1. SOCl2 or (COCl)2 2. NH3 | Inert solvent | Standard amidation | 2-(6-Methoxynaphthalen-2-yl)propanamide | - |

| 2-(6-Methoxynaphthalen-2-yl)propanamide | Phosgene | Toluene/THF | Room temperature | 2-(6-Methoxynaphthalen-2-yl)propanenitrile | - |

| 2-(6-Methoxynaphthalen-2-yl)propanoic acid (Naproxen) | Electrochemical cyanation | - | Standard conditions | 2-(6-Methoxynaphthalen-2-yl)propanenitrile | 83% |

Table of Compounds

| Compound Name | Synonym(s) | Role in Synthesis |

|---|---|---|

| This compound | - | Target Molecule |

| 2-Naphthol | β-Naphthol | Starting Material |

| Acrylonitrile | - | Reagent |

| 3-(2-Hydroxynaphthalen-1-yl)propanenitrile | - | Intermediate |

| Dimethyl sulfate | - | Methylating Agent |

| Methyl iodide | Iodomethane | Methylating Agent |

| 2-Methoxynaphthalene | Nerolin, Yara Yara | Starting Material / Precursor |

| 1-Vinyl-2-methoxynaphthalene | - | Hypothetical Precursor |

| 2-Methoxy-1-naphthaldehyde | - | Hypothetical Precursor |

| 2-Hydroxy-3-(2-methoxynaphthalen-1-yl)propanenitrile | - | Intermediate (from cyanohydrin route) |

| Hydroxylamine hydrochloride | - | Reagent |

| 2-(6-Methoxynaphthalen-2-yl)propanoic acid | Naproxen | Precursor for Analogue |

| 2-(6-Methoxynaphthalen-2-yl)propanamide | Naproxamide | Intermediate for Analogue |

| 2-(6-Methoxynaphthalen-2-yl)propanenitrile | Naproxen nitrile | Structural Analogue |

| Thionyl chloride | - | Reagent |

| Phosgene | - | Dehydrating Agent |

| Trifluoroacetic anhydride | - | Dehydrating Agent |

Formation through Acrylonitrile Derivatives

The synthesis of this compound can be achieved through the direct reaction of 2-methoxynaphthalene with an acrylonitrile derivative. This transformation is a classic example of a cyanoethylation reaction, a specific type of Michael addition, where a nucleophile adds across the carbon-carbon double bond of acrylonitrile. In this case, the electron-rich aromatic ring of 2-methoxynaphthalene acts as the nucleophile.

The nitrile group (-CN) in acrylonitrile is a potent electron-withdrawing group, which polarizes the molecule and makes the β-carbon atom electrophilic and susceptible to nucleophilic attack. wikipedia.org The reaction involves the addition of the 2-methoxynaphthalene moiety to this β-carbon, incorporating a 2-cyanoethyl group onto the naphthalene ring. Due to the activating, ortho-, para-directing nature of the methoxy group at the C2 position, the nucleophilic attack occurs preferentially at the C1 position, leading to the desired product.

The general mechanism for this base-catalyzed cyanoethylation proceeds via the generation of a carbanion or activation of the nucleophile, which then attacks the electrophilic β-carbon of acrylonitrile. The resulting intermediate is then protonated to yield the final propionitrile (B127096) product. While commonly applied to compounds with acidic protons like alcohols and amines, this method is also applicable for the C-alkylation of activated aromatic systems. wikipedia.org

Catalytic Strategies in the Synthesis of Naphthylpropanenitriles

The synthesis of naphthylpropanenitriles, including this compound, is greatly enhanced by the use of catalysts. These catalytic strategies can be broadly categorized into base-catalyzed, organocatalytic, and transition metal-catalyzed approaches, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

Base-Catalyzed Approaches (e.g., Triethylamine, Piperidine, LiOH)

Base catalysis is fundamental to the cyanoethylation reaction, which is a primary method for synthesizing naphthylpropanenitriles from naphthalene precursors and acrylonitrile. wikipedia.org The role of the base is to facilitate the addition of the nucleophile to the acrylonitrile molecule. In the context of C-alkylation of an aromatic ring like 2-methoxynaphthalene, the reaction often proceeds under Friedel-Crafts-type conditions, but base catalysis can be employed, particularly when starting from more acidic naphthalene precursors like naphthols.

Commonly used bases for cyanoethylation reactions include organic amines like triethylamine and piperidine, as well as inorganic bases such as lithium hydroxide (LiOH) and potassium hydroxide (KOH). rsc.org For instance, the N-cyanoethylation of lactams has been demonstrated using potassium hydroxide as the base. rsc.org More powerful base systems, such as quaternary ammonium (B1175870) hydroxides like benzyltrimethylammonium hydroxide (Triton B), are also effective. wikipedia.org

The choice of base can influence the reaction rate and yield. Strong bases in aprotic media can generate a high concentration of the nucleophilic species, promoting the reaction. wikipedia.org The mechanism involves the base either deprotonating the substrate to form a more potent nucleophile or activating the acrylonitrile molecule.

| Catalyst Example | Substrate Type | General Role |

| Triethylamine | Amines, Alcohols | Weakly basic organic catalyst for Michael additions. |

| Piperidine | Carbonyl compounds | Secondary amine catalyst often used in Knoevenagel and Michael reactions. |

| LiOH / KOH | Phenols, Lactams | Strong inorganic bases capable of deprotonating less acidic protons. rsc.org |

| Triton B | Heterocycles | Quaternary ammonium hydroxide, a strong base effective for various substrates. wikipedia.org |

| Pyridine | Natural fibers | Organic base used as a catalyst in cyanoethylation of materials. |

This table presents examples of base catalysts and their general applications in reactions relevant to the synthesis of propionitrile derivatives.

Organocatalytic Methods for Stereoselective Synthesis of Related Structures

While the synthesis of achiral this compound is straightforward, the creation of structurally related chiral naphthylpropanenitriles requires more sophisticated stereoselective methods. Asymmetric organocatalysis has emerged as a powerful tool for this purpose, enabling the synthesis of optically active molecules without the need for metal catalysts.

These methods often rely on the use of chiral organic molecules, such as cinchona alkaloids or chiral phosphoric acids, to catalyze enantioselective conjugate additions to α,β-unsaturated nitriles. This approach allows for the construction of stereogenic centers with high levels of enantioselectivity. For example, a bifunctional cinchona-derived organocatalyst has been successfully used in the asymmetric synthesis of spironitrocyclopropanes.

The application of this strategy to naphthyl substrates could involve the asymmetric Michael addition of a nucleophile to a naphthalene-containing α,β-unsaturated nitrile or, conversely, the addition of a cyanide source or a cyano-containing nucleophile to a naphthalene-based Michael acceptor. Chiral phosphoric acids are particularly effective in activating electrophiles through hydrogen bonding, facilitating a highly controlled facial-selective attack by a nucleophile. This strategy has been employed in enantioselective Friedel-Crafts reactions and other carbon-carbon bond-forming reactions to generate axially and centrally chiral products.

| Organocatalyst Type | Reaction Type | Example Application |

| Cinchona Alkaloids | Michael Addition | Asymmetric synthesis of spironitrocyclopropanes. |

| Chiral Phosphoric Acids | Friedel-Crafts Reaction | Enantioselective synthesis of axially and centrally chiral heterotriarylmethanes. |

| Jørgensen–Hayashi Catalyst | Michael Addition | Atroposelective synthesis of axially chiral styrenes. |

This table showcases types of organocatalysts and their use in synthesizing complex chiral molecules, a strategy applicable to related naphthylpropanenitrile structures.

Transition Metal-Catalyzed Cyanation or Alkylation Pathways

Transition metal catalysis provides a diverse and powerful set of tools for the synthesis of naphthylpropanenitriles through various reaction pathways, including hydrocyanation and cross-coupling reactions.

Hydrocyanation: A prominent method is the nickel-catalyzed hydrocyanation of a corresponding vinylnaphthalene derivative, such as 1-vinyl-2-methoxynaphthalene. This reaction involves the addition of hydrogen cyanide (HCN) across the double bond. wikipedia.orgrsc.org Industrially, nickel complexes with phosphite ligands are used for this transformation. wikipedia.orgrsc.org The catalytic cycle typically involves the oxidative addition of HCN to a low-valent nickel(0) complex, followed by alkene insertion and subsequent reductive elimination of the nitrile product. wikipedia.org This method is notably used in the synthesis of the anti-inflammatory drug Naproxen, which involves the asymmetric hydrocyanation of a vinylnaphthalene to create a chiral propionitrile precursor. wikipedia.org Safer, modern variations of this reaction avoid the direct use of highly toxic HCN gas by employing transfer hydrocyanation agents like acetone cyanohydrin or isonitriles. wiley.comresearchgate.net

Cross-Coupling Reactions: Another major strategy involves palladium-catalyzed cross-coupling reactions. These methods build the target molecule by forming a new carbon-carbon bond between a naphthalene precursor and a three-carbon nitrile-containing fragment.

Heck Reaction: The Heck reaction can couple a halo-naphthalene, such as 1-bromo-2-methoxynaphthalene, with acrylonitrile in the presence of a palladium catalyst and a base. nih.govresearchgate.net This would yield 3-(2-methoxynaphthalen-1-yl)acrylonitrile, which can then be catalytically hydrogenated to the desired saturated propanenitrile.

Negishi and Suzuki Reactions: The Negishi reaction could involve coupling 1-halo-2-methoxynaphthalene with an organozinc reagent like 3-cyanopropylzinc halide. nobelprize.orgorganic-chemistry.org Similarly, the Suzuki reaction would use a corresponding organoboron reagent. These reactions are known for their high functional group tolerance and efficiency in forming C(sp²)-C(sp³) bonds. nobelprize.org

| Catalytic System | Reaction Type | Substrates | Description |

| Ni(0) / Phosphite Ligands | Hydrocyanation | 1-Vinyl-2-methoxynaphthalene + HCN (or surrogate) | Direct addition of H and CN across the vinyl group. wikipedia.orgrsc.org |

| Pd(OAc)₂ / Base | Heck Reaction | 1-Halo-2-methoxynaphthalene + Acrylonitrile | Forms an unsaturated nitrile intermediate, requiring a subsequent reduction step. nih.gov |

| Pd(0) / Ligands | Negishi Coupling | 1-Halo-2-methoxynaphthalene + (3-Cyanopropyl)ZnX | Direct formation of the C-C bond between the naphthalene ring and the propanenitrile side chain. nobelprize.org |

This table summarizes key transition metal-catalyzed pathways for the synthesis of naphthylpropanenitriles.

Chemical Reactivity and Transformation Pathways of 3 2 Methoxynaphthalen 1 Yl Propanenitrile

Reactions Involving the Nitrile Functional Group

The chemistry of 3-(2-Methoxynaphthalen-1-yl)propanenitrile is dominated by the reactivity of the cyano (-C≡N) group. This group is highly polarized, with an electrophilic carbon atom that is susceptible to attack by nucleophiles. This reactivity is the foundation for numerous transformations, including additions, cyclizations, and conversions to other key functional groups like amines and carboxylic acids. nih.gov

Nucleophilic Addition Reactions and Subsequent Cyclizations

Nucleophilic addition to the nitrile carbon is a common initial step in the synthesis of various heterocyclic compounds. The resulting imine intermediate can undergo subsequent intramolecular reactions, often driven by other functional groups introduced by the nucleophile, to form stable ring structures.

The synthesis of pyrazole (B372694) rings typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound (the Knorr pyrazole synthesis). While this compound is not a direct precursor, it can be envisioned as a starting material for creating the necessary 1,3-dicarbonyl synthon. For instance, functional group manipulations could convert the propionitrile (B127096) moiety into a β-ketonitrile, which could then undergo cyclization with hydrazine. Multicomponent reactions involving nitriles, alkynes, and a metal imido complex also provide a modern route to pyrazoles, forming the N-N bond during the process. nih.govbeilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type |

|---|---|---|---|

| β-Ketonitrile | Hydrazine Hydrate | Ethanol, Acetic Acid (catalyst) | Aminopyrazole |

| β-Ketonitrile | Phenylhydrazine | Reflux in Acetic Acid | N-Phenyl-Aminopyrazole |

Pyrimidine (B1678525) synthesis often relies on the reaction of 1,3-dicarbonyl compounds, β-ketoesters, or malonates with amidines. The nitrile group of this compound can serve as a precursor to the required amidine functionality. Alternatively, multicomponent reactions provide a direct route to complex pyrimidine structures. For example, the Biginelli reaction or related processes can construct the pyrimidine core. More specifically, reactions involving an aldehyde, an active methylene (B1212753) compound like malononitrile, and a urea (B33335) or thiourea (B124793) derivative are widely used to synthesize functionalized pyrimidines. nih.govresearchgate.netjacsdirectory.com In such a scenario, the subject compound would need to be modified to participate.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | Barbituric Acid | Nanocatalyst (e.g., SBA-Pr-SO3H), Solvent-free, 140°C | Pyrano[2,3-d]pyrimidine dione (B5365651) nih.gov |

| Aromatic Aldehyde | Malononitrile | Thiobarbituric Acid | Deep Eutectic Solvent (e.g., Glyoxylic acid:L-Proline), 80°C | 7-Amino-5-aryl-thioxo-pyrano[2,3-d]pyrimidin-one researchgate.net |

Isoxazole (B147169) Synthesis: Isoxazoles are commonly synthesized via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. To utilize this compound for this purpose, it would first need to be converted to the corresponding aldoxime. Subsequent in-situ oxidation of the aldoxime, typically with an oxidizing agent like sodium hypochlorite, generates the reactive nitrile oxide intermediate, which can then be trapped by a suitable dipolarophile to form the isoxazole ring. ijmspr.in

Benzodiazepine (B76468) Synthesis: The synthesis of the seven-membered benzodiazepine ring system typically involves the condensation of an o-phenylenediamine (B120857) with a 1,3-dicarbonyl compound, a β-haloketone, or an α,β-unsaturated carbonyl compound. jocpr.com Direct synthesis from a simple nitrile like this compound is not straightforward and would require extensive preliminary modifications to construct a suitable precursor containing the necessary dicarbonyl or equivalent functionality. jocpr.comnih.gov

| Heterocycle | General Precursors | Key Reaction Type | Typical Conditions |

|---|---|---|---|

| Isoxazole | Aldoxime + Alkyne/Alkene | 1,3-Dipolar Cycloaddition | In-situ oxidation of aldoxime (e.g., with NaOCl) |

| 1,5-Benzodiazepine | o-Phenylenediamine + Ketone (2 equiv.) | Condensation/Cyclization | Acidic catalyst (e.g., L-proline, BF3-etherate) jocpr.com |

One of the most direct and efficient methods for converting a nitrile into a heterocycle is the [2+3] cycloaddition reaction with an azide (B81097) source to form a tetrazole ring. This reaction, often referred to as a Huisgen cycloaddition, is a prime example of click chemistry. researchgate.net The nitrile group of this compound can react with reagents such as sodium azide, often in the presence of a Lewis acid catalyst (e.g., zinc or copper salts) or an ammonium (B1175870) salt (e.g., NH₄Cl), to yield the corresponding 5-substituted 1H-tetrazole. nih.govresearchgate.net This transformation is highly valuable in medicinal chemistry, as the tetrazole ring is a well-known bioisostere for the carboxylic acid group. nih.gov

| Nitrile Substrate | Azide Source | Catalyst/Additive | Solvent | Product |

|---|---|---|---|---|

| Aryl/Alkyl Nitrile | Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | Dimethylformamide (DMF) | 5-Substituted-1H-tetrazole |

| Aryl/Alkyl Nitrile | Sodium Azide (NaN₃) | Zinc(II) Bromide (ZnBr₂) | Water | 5-Substituted-1H-tetrazole |

Reduction and Hydrolysis of the Nitrile Moiety

Beyond cyclization reactions, the nitrile group of this compound can be readily converted into other important functional groups through reduction and hydrolysis.

Reduction: The carbon-nitrogen triple bond can be completely reduced to afford a primary amine. Common and effective reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. libretexts.org Catalytic hydrogenation, using hydrogen gas over a metal catalyst such as palladium, platinum, or nickel, is another widely used method. libretexts.org This reaction would convert this compound into 3-(2-methoxynaphthalen-1-yl)propan-1-amine.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org The reaction typically proceeds by heating the nitrile under reflux with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH). savemyexams.comvaia.com The reaction proceeds through an intermediate carboxamide. Acidic hydrolysis directly yields the carboxylic acid, 3-(2-methoxynaphthalen-1-yl)propanoic acid, and an ammonium salt. libretexts.org Basic hydrolysis initially forms a carboxylate salt, which must then be acidified in a separate step to produce the final carboxylic acid. libretexts.org

| Transformation | Reagents | Conditions | Product Functional Group |

|---|---|---|---|

| Reduction | 1. LiAlH₄ in THF/Ether 2. H₂O workup | 0°C to reflux | Primary Amine (-CH₂NH₂) |

| Reduction | H₂ gas, Pd/C or PtO₂ | Elevated pressure/temperature | Primary Amine (-CH₂NH₂) |

| Acid Hydrolysis | aq. HCl or aq. H₂SO₄ | Heat under reflux | Carboxylic Acid (-COOH) |

| Base Hydrolysis | 1. aq. NaOH or aq. KOH 2. H₃O⁺ workup | Heat under reflux | Carboxylic Acid (-COOH) |

Transnitrilation Processes

Transnitrilation serves as a significant method for the synthesis of aryl nitriles, offering an alternative to traditional cyanation methods that often employ toxic reagents. organic-chemistry.orgnih.gov This process involves the transfer of a cyanide group from a donor molecule to an aryl organometallic species. A notable reagent in this class is dimethylmalononitrile (B1205571) (DMMN), a commercially available and bench-stable solid that can act as an electrophilic cyanide source for aryl Grignard or aryllithium reagents. nih.govresearchgate.net The reaction proceeds under mild conditions and avoids the use of transition metals. organic-chemistry.orgorganic-chemistry.org

The general mechanism involves the nucleophilic attack of the aryl organometallic compound on one of the nitrile groups of DMMN. This is followed by a retro-Thorpe fragmentation of the resulting imine intermediate, which yields the desired aryl nitrile and a stable byproduct. organic-chemistry.org Computational studies have confirmed the energetic favorability of this fragmentation step. nih.gov This method is compatible with a wide range of functional groups and can be applied to sterically hindered substrates. organic-chemistry.orgnih.gov Furthermore, rhodium-catalyzed transnitrilation of aryl boronic acids with DMMN has also been developed, expanding the scope and functional-group compatibility of this transformation. nih.gov

Table 1: Key Features of Transnitrilation using DMMN

| Feature | Description | Reference |

|---|---|---|

| Cyanide Source | Dimethylmalononitrile (DMMN) | nih.gov |

| Aryl Source | Aryl Grignard reagents, Aryllithium reagents, Aryl boronic acids | nih.govnih.gov |

| Key Mechanistic Step | Retro-Thorpe fragmentation of an imine intermediate | organic-chemistry.org |

| Reaction Conditions | Mild, transition-metal-free (for Grignard/lithium reagents) | organic-chemistry.org |

| Advantages | Avoids toxic cyanide salts, broad substrate scope, good for sterically hindered substrates | organic-chemistry.orgnih.gov |

Reactions Involving the Naphthalene (B1677914) Moiety

The naphthalene ring system is susceptible to oxidative transformations, which can lead to a variety of products depending on the reagents and conditions employed. For instance, the oxidation of naphthalene with chromium oxide in acetic acid can yield 1,4-naphthoquinone. youtube.com Under more forcing conditions, such as with vanadium pentoxide at high temperatures, one of the aromatic rings can be cleaved to form phthalic anhydride. youtube.com The oxidation of naphthalene can also be initiated by hydroxyl radicals, leading to ring-opening products and the formation of compounds such as naphthols, substituted benzoquinones, and carboxylic acids. researchgate.net In biological systems, the oxidation of naphthalene is often catalyzed by dioxygenase enzymes, which incorporate molecular oxygen to form cis-dihydroxy-dihydronaphthalene intermediates. nih.gov

Dearomatization reactions represent a powerful strategy for converting flat aromatic precursors like naphthalenes into three-dimensional polycyclic structures. nih.govresearchgate.net The dearomatization of naphthol derivatives, in particular, provides access to naphthalenone frameworks found in many natural products and pharmaceuticals. nih.govrsc.org Electrochemical methods have been developed for the oxidative dearomatization of 2-naphthols, proceeding via C-O homocoupling and subsequent alkoxylation under metal-free conditions. nih.gov Catalytic asymmetric dearomatization of naphthalenes is a more challenging but highly valuable transformation. For example, silver-catalyzed enantioselective aza-electrophilic dearomatization of vinylnaphthalenes with azodicarboxylates has been shown to produce enantioenriched polyheterocycles with high efficiency. nih.gov

Table 2: Examples of Naphthalene Oxidation and Dearomatization

| Reaction Type | Reagent/Catalyst | Typical Product(s) | Reference |

|---|---|---|---|

| Oxidation | Chromium oxide / Acetic acid | 1,4-Naphthoquinone | youtube.com |

| Oxidative Cleavage | Vanadium pentoxide / High temp. | Phthalic anhydride | youtube.com |

| Electrochemical Dearomatization | Electrolysis (on 2-naphthols) | Naphthalenones | nih.gov |

| Asymmetric Dearomatization | Silver catalyst / Chiral ligand | Chiral polyheterocycles | nih.gov |

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In naphthalene, the 1-position (alpha) is generally more reactive than the 2-position (beta) due to the greater stability of the carbocation intermediate (naphthalenonium ion) formed during the reaction. libretexts.orgyoutube.com The resonance structures for the intermediate of 1-substitution allow for one of the rings to remain fully aromatic, which is more favorable. libretexts.org

The regiochemical outcome of electrophilic substitution on a substituted naphthalene is governed by the electronic properties of the existing substituents. The 2-methoxy group in this compound is a strong activating group and an ortho-, para-director. utexas.edu It strongly directs incoming electrophiles to the 1-position (ortho) and the 3-position (ortho). However, the 1-position is already substituted. The propylnitrile group at the 1-position is a deactivating group due to the electron-withdrawing nature of the nitrile. nih.gov

Considering the directing effects, the powerful activating nature of the 2-methoxy group will dominate. Electrophilic attack would be strongly favored at the 3-position, which is ortho to the methoxy (B1213986) group. Substitution at other positions, such as the 6-position (para to the methoxy group in the same ring) or positions in the other ring (e.g., 5 and 8), is also possible but generally less favored. researchgate.netchromforum.org The specific product distribution can, however, be influenced by factors such as the nature of the electrophile, solvent, and reaction temperature, which can shift the balance between kinetic and thermodynamic control. libretexts.orgchromforum.org

Mechanistic Investigations of Key Transformations

The nitrile group is a versatile functional group that undergoes a variety of transformations, including hydrolysis and reduction. numberanalytics.com The carbon atom of the nitrile is electrophilic, allowing it to react with nucleophiles in a manner analogous to a carbonyl group. libretexts.orglibretexts.org

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids or amides under either acidic or basic conditions. organicchemistrytutor.comlumenlearning.com

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. organicchemistrytutor.compressbooks.pub A weak nucleophile, such as water, can then attack this activated carbon. lumenlearning.com A series of proton transfers leads to the formation of a protonated amide, which can then undergo further hydrolysis to the carboxylic acid and an ammonium ion. pressbooks.pubchemistrysteps.com The final step, protonation of the liberated ammonia, is irreversible and drives the reaction to completion. organicchemistrytutor.com

Base-Catalyzed Mechanism: Under basic conditions, a strong nucleophile like the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com The resulting imidic acid intermediate tautomerizes to an amide. chemistrysteps.com The amide can be isolated under mild conditions, or it can undergo further hydrolysis under harsher conditions (e.g., higher temperature) to yield a carboxylate salt. organicchemistrytutor.com

Reduction: The reduction of nitriles can yield either primary amines or aldehydes, depending on the reducing agent used. wikipedia.org

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines. acsgcipr.org The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. libretexts.orgchemistrysteps.com The first addition forms an imine anion, which is then reduced further to a dianion. pressbooks.pub An aqueous workup protonates the dianion to give the primary amine. chemistrysteps.com

Reduction to Aldehydes: Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), allow for the partial reduction of nitriles to aldehydes. wikipedia.org DIBAL-H adds one hydride equivalent to form an imine-aluminum complex. libretexts.orgchemistrysteps.com This intermediate is stable at low temperatures and does not undergo a second hydride addition. Subsequent hydrolysis during aqueous workup converts the imine intermediate into the corresponding aldehyde. wikipedia.orgchemistrysteps.com

Catalytic reactions involving the naphthalene moiety of this compound can lead to the formation of chiral products, and the stereochemical outcome is a critical aspect of these transformations.

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of the naphthalene ring is a key method for producing chiral tetralin derivatives. dicp.ac.cn This transformation remains challenging compared to the hydrogenation of heteroaromatics. dicp.ac.cn Ruthenium-phosphine complexes, such as those derived from PhTrap ligands, have shown the capability to reduce the naphthalene ring, albeit sometimes as an unexpected side reaction during other hydrogenations. dicp.ac.cn Studies on substituted naphthalenes, like 2,6-dimethoxynaphthalene, have demonstrated that chiral ruthenium catalysts can achieve high enantioselectivity (e.g., up to 90% ee). dicp.ac.cn The presence of an oxygen-containing substituent appears to be important, as it may coordinate to the metal center and facilitate the chiral induction. dicp.ac.cn Molybdenum-based catalysts have also been explored for the asymmetric hydrogenation of naphthalenes, showing high enantiomeric excesses for the formation of both tetralin and decalin products. princeton.edu

Asymmetric Dearomatization: The conversion of the planar naphthalene system into a non-aromatic, three-dimensional structure can also be performed enantioselectively. nih.gov Catalytic asymmetric dearomatization reactions provide access to valuable, enantioenriched polycyclic compounds. For example, a silver-catalyzed aza-electrophilic dearomatization of vinylnaphthalenes using a chiral phosphine (B1218219) ligand (like (S)-MOP) has been developed. nih.gov This reaction proceeds with high yield and excellent enantioselectivity (up to 93:7 e.r.), demonstrating that the chiral catalyst environment effectively controls the facial selectivity of the electrophilic attack on the naphthalene ring. nih.gov The development of such catalytic systems is crucial for the synthesis of complex, stereochemically defined molecules derived from simple aromatic precursors.

Regioselectivity Control in Functionalization Reactions of this compound

The regioselectivity of functionalization reactions involving this compound is a critical aspect of its chemical behavior, dictating the positional outcome of transformations on the naphthalene ring. The control over which position on the aromatic system reacts is governed by the electronic and steric influences of the existing substituents: the methoxy group at the C2 position and the propanenitrile group at the C1 position.

The methoxy group (-OCH₃) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, thereby increasing the electron density at the positions ortho (C1 and C3) and para (C6) to the methoxy group. Given that the C1 position is already substituted, the directing influence of the methoxy group strongly favors electrophilic attack at the C3 and C6 positions.

Conversely, the 3-(propanenitrile) group at the C1 position, considered as an alkyl substituent, is a weakly activating group and also an ortho, para-director. Its directing effect is primarily due to hyperconjugation and inductive effects. This substituent would direct incoming electrophiles to the ortho positions (C2 and C8) and the para position (C4). With the C2 position already occupied by the methoxy group, the directing influence of the alkyl side chain is primarily towards the C4 and C8 positions.

Detailed research findings on the regioselectivity of specific functionalization reactions on this compound are not extensively documented. However, studies on analogous 1-substituted-2-methoxynaphthalene derivatives provide valuable insights into the expected regiochemical outcomes. For instance, the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) has been shown to yield a mixture of products, with the position of substitution being influenced by the reaction conditions. rsc.orgresearchgate.netbas.bgntu.edu.tw Under kinetically controlled conditions, the reaction predominantly occurs at the C1 position, while thermodynamically controlled conditions favor substitution at the C6 position. rsc.orgntu.edu.tw In the case of this compound, where the C1 position is blocked, it is plausible that the C6 position would be a major site of acylation, especially under thermodynamic control.

Similarly, halogenation reactions on 2-methoxynaphthalene derivatives have demonstrated a preference for substitution at the C1 and C6 positions. For example, the bromination of 2-methoxynaphthalene can lead to the formation of 1,6-dibromo-2-methoxynaphthalene. google.com This further supports the prediction that the C6 position is a reactive site in the this compound system.

The following table summarizes the predicted regioselectivity of various functionalization reactions on this compound based on the directing effects of the substituents and data from analogous compounds.

| Reaction Type | Reagents | Predicted Major Product(s) | Predicted Minor Product(s) |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro- and 6-Nitro- derivatives | 4-Nitro- and 8-Nitro- derivatives |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 3-Halo- and 6-Halo- derivatives | 4-Halo- and 8-Halo- derivatives |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6-Acyl- derivative | 3-Acyl-, 4-Acyl-, and 8-Acyl- derivatives |

| Vilsmeier-Haack Formylation | POCl₃/DMF | 6-Formyl- derivative | 3-Formyl-, 4-Formyl-, and 8-Formyl- derivatives |

It is important to note that the actual product distribution can be influenced by various factors, including the specific reagents, solvents, temperature, and reaction time. Steric hindrance may also play a role, potentially disfavoring substitution at the more hindered C3 and C8 positions. Therefore, experimental studies are necessary to definitively determine the regioselectivity of functionalization reactions on this compound.

Spectroscopic and Analytical Methods for Structural Elucidation of 3 2 Methoxynaphthalen 1 Yl Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(2-Methoxynaphthalen-1-yl)propanenitrile, both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a detailed picture of the proton environments and the carbon skeleton, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons on the naphthalene (B1677914) ring, the methoxy (B1213986) group, and the propanenitrile side chain.

The aromatic region would display complex multiplets for the six protons on the substituted naphthalene ring. Based on the known spectrum of the parent 2-methoxynaphthalene (B124790), these signals are anticipated between δ 7.10 and 7.80 ppm. The methoxy group (–OCH₃) should appear as a sharp singlet, typically around δ 3.90 ppm. The aliphatic propanenitrile chain (–CH₂CH₂CN) is expected to produce two triplet signals due to spin-spin coupling between the adjacent methylene (B1212753) groups. The methylene group closer to the naphthalene ring (C1') would likely appear further downfield (around δ 3.20 ppm) compared to the methylene group adjacent to the nitrile function (around δ 2.60 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthalene-H | 7.10 - 7.80 | Multiplet |

| -OCH₃ | ~3.90 | Singlet |

| -CH₂-Ar | ~3.20 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum for this compound would show 14 distinct signals, one for each unique carbon atom.

The nitrile carbon (–C≡N) is expected to appear in the δ 118-120 ppm range. The ten carbons of the naphthalene ring would produce a series of signals in the aromatic region (δ 110-160 ppm), with the carbon bearing the methoxy group (C2) appearing significantly downfield (around δ 155-158 ppm). The methoxy carbon (–OCH₃) itself would have a characteristic signal around δ 55-56 ppm. The two aliphatic carbons of the side chain would be found in the upfield region, with the carbon attached to the nitrile group appearing around δ 18-20 ppm and the carbon bonded to the aromatic ring at approximately δ 28-30 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C≡N | 118 - 120 |

| Naphthalene-C (Aromatic) | 110 - 140 |

| Naphthalene-C-O | 155 - 158 |

| -OCH₃ | 55 - 56 |

| -CH₂-Ar | 28 - 30 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure.

A key diagnostic peak is the stretching vibration of the nitrile group (C≡N), which is expected to appear as a sharp, medium-intensity band in the range of 2240-2260 cm⁻¹. The presence of the methoxy group is confirmed by the C–O stretching vibration, typically found between 1230 and 1270 cm⁻¹ for aryl ethers. Aromatic C=C stretching vibrations from the naphthalene ring would be observed in the 1500-1600 cm⁻¹ region. Additionally, aromatic C–H stretching would appear just above 3000 cm⁻¹, while aliphatic C–H stretching from the propanenitrile chain would be seen just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C≡N | Stretch | 2240 - 2260 |

| C-H (Aromatic) | Stretch | 3050 - 3150 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1500 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₄H₁₃NO, corresponding to a molecular weight of approximately 211.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 211. A prominent fragmentation pathway would likely involve the benzylic cleavage of the C-C bond between the naphthalene ring and the propanenitrile side chain. This would result in a highly stable methoxynaphthylmethyl cation at m/z = 171, which could be a base peak in the spectrum.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₄H₁₃NO. The calculated exact mass for this formula is 211.0997 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide definitive confirmation of the compound's elemental composition.

GC-MS for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for separating the target compound from any impurities, such as starting materials or by-products from its synthesis.

In a GC-MS analysis, a sample containing this compound would be injected into the GC system, where it would travel through a column and be separated from other components based on its volatility and interaction with the column's stationary phase. The compound would elute at a specific retention time. As it exits the GC column, it would enter the mass spectrometer, which would generate a mass spectrum for the eluting compound. The resulting spectrum would be compared against a reference spectrum or analyzed for the characteristic molecular ion (m/z = 211) and fragmentation patterns to confirm the identity and assess the purity of the compound.

Chromatographic Techniques in Analytical Characterization (e.g., HPLC, TLC)

Chromatographic techniques are indispensable in the analytical characterization of synthetic compounds, providing crucial information on purity, identity, and the progress of chemical reactions. For a compound such as this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful tools for its separation and analysis. While detailed, peer-reviewed chromatographic studies specifically for this compound are not widely available in the public domain, the principles of these techniques and data from closely related structural isomers can provide significant insights into its analytical characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the separation, identification, and quantification of individual components in a mixture. For naphthalene derivatives, reversed-phase HPLC is a commonly employed method. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. More polar molecules will have a greater affinity for the mobile phase and elute earlier, while less polar molecules will be retained longer by the stationary phase.

In the analysis of a methoxynaphthalene propanenitrile derivative, a C18 column is a typical choice for the stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The precise ratio of these solvents can be adjusted to optimize the separation, with a higher concentration of the organic solvent generally leading to shorter retention times. Detection is often carried out using a UV detector, as the naphthalene ring system is strongly chromophoric.

Thin-Layer Chromatography (TLC) is a simpler, yet effective, chromatographic technique used for monitoring reaction progress, identifying compounds, and determining their purity. TLC operates on the same principles of separation as HPLC, involving a stationary phase (commonly silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (the eluent). The separation is visualized as spots on the plate, and the retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

For the analytical characterization of naphthalene derivatives, TLC provides a rapid assessment of sample composition. The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is often used. The polarity of the mobile phase is adjusted to achieve an optimal Rf value, typically between 0.3 and 0.7, for the compound of interest.

While specific research data for this compound is scarce, a study on the synthesis of its isomer, 2-(6-methoxynaphthalen-2-yl)-propionitrile, provides an example of TLC conditions that could be adapted for its analysis. In this study, the product was characterized using TLC on a silica gel plate with a mobile phase of cyclohexane/ethyl acetate (15:1), yielding an Rf value of 0.20. uni-koeln.de This indicates that a relatively nonpolar solvent system is suitable for the elution of this class of compounds.

Table 1: Illustrative HPLC Parameters for Analysis of Naphthalene Derivatives

| Parameter | Typical Value/Condition |

| Stationary Phase | C18 (Octadecylsilyl silica gel) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient (e.g., 25 °C) |

Table 2: Example TLC Conditions for a Methoxynaphthalene Propanenitrile Isomer

| Parameter | Condition |

| Stationary Phase | Silica gel (SiO2) |

| Mobile Phase | Cyclohexane/Ethyl Acetate (15:1) |

| Rf Value | 0.20 |

It is important to note that these tables provide general and illustrative conditions. The optimal parameters for the analysis of this compound would require experimental validation. The development of a specific chromatographic method would involve systematically varying parameters such as the mobile phase composition, stationary phase, and flow rate to achieve the desired separation and sensitivity.

Theoretical and Computational Investigations of 3 2 Methoxynaphthalen 1 Yl Propanenitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about the electronic distribution and energy levels within 3-(2-Methoxynaphthalen-1-yl)propanenitrile. samipubco.com

A primary focus of these calculations is the determination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comsamipubco.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. samipubco.comnih.gov For naphthalene (B1677914) derivatives, DFT calculations have been successfully used to determine these properties. tandfonline.comresearchgate.nettandfonline.com

Calculations would reveal that the HOMO of this compound is likely localized on the electron-rich 2-methoxynaphthalene (B124790) ring, which is characteristic of such aromatic systems. samipubco.com Conversely, the LUMO may have significant contributions from the propanenitrile side chain, particularly the π* orbitals of the cyano group. nih.gov

Other key molecular properties that can be calculated include:

Electron Density Distribution: This maps out the regions of high and low electron density, identifying nucleophilic and electrophilic sites.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.

NBO Analysis: Natural Bond Orbital (NBO) analysis helps in understanding charge transfer interactions within the molecule.

These calculated properties are invaluable for predicting how the molecule will interact with other reagents and for interpreting its spectroscopic characteristics.

| Calculated Property | Significance for this compound | Typical Computational Method |

| HOMO Energy | Indicates electron-donating capability, likely centered on the naphthalene ring. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| LUMO Energy | Indicates electron-accepting capability, influenced by the nitrile group. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | Relates to chemical reactivity, stability, and electronic transitions. samipubco.com | DFT, TD-DFT |

| MEP Map | Visualizes electrophilic (positive) and nucleophilic (negative) regions. | DFT |

| Dipole Moment | Quantifies molecular polarity, affecting physical properties. | DFT, HF |

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a workhorse of computational chemistry for elucidating reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, DFT can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy, which is the kinetic barrier to the reaction. acs.orgresearchgate.net

For this compound, DFT could be used to study various transformations, such as reactions involving the nitrile group or substitutions on the naphthalene ring. For instance, the hydrolysis of the nitrile to a carboxylic acid or its reduction to an amine are common reactions whose mechanisms can be detailed computationally. nih.govlibretexts.org DFT calculations on nitrile-containing compounds have shown that the electrophilic carbon of the cyano group is susceptible to nucleophilic attack. libretexts.org

A typical DFT study of a reaction mechanism would involve:

Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, and products.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products. Common algorithms include synchronous transit-guided quasi-Newton (STQN) methods.

Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path from the transition state down to the connected reactant and product to ensure the correct pathway has been found.

DFT studies could also investigate more complex processes, like metal-catalyzed C-CN bond activation or cycloaddition reactions involving the nitrile group. researchgate.netsnnu.edu.cn Such calculations provide insights into the step-by-step process of bond breaking and formation. acs.org

| Reaction Type | Information Gained from DFT | Key Computational Steps |

| Nitrile Hydrolysis | Stepwise mechanism, role of water/catalyst, activation energies. | TS Search, IRC Analysis |

| Nitrile Reduction | Mechanism of hydride attack on the cyano carbon. nih.govlibretexts.org | Geometry Optimization, Frequency Analysis |

| Electrophilic Aromatic Substitution | Energy barriers for attack at different ring positions. | Transition State Optimization |

Computational Analysis of Regioselectivity and Stereoselectivity in Reactions

When a reaction can yield multiple isomers, predicting the major product is crucial. Computational analysis is a powerful tool for understanding and predicting regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product).

For this compound, a key question of regioselectivity arises in electrophilic aromatic substitution reactions on the naphthalene ring. The methoxy (B1213986) group is an activating, ortho-, para-directing group, while the propanenitrile-substituted ring is generally less reactive. DFT can be used to predict the most likely site of substitution by comparing the activation energies for the attack of an electrophile at each possible position on the aromatic ring. nih.gov The pathway with the lowest activation energy will be the kinetically favored one, leading to the major product. nih.gov

Methods for predicting regioselectivity include:

Transition State Energy Comparison: Calculating the full transition state structures for substitution at each site and comparing their relative energies. This is the most rigorous approach. nih.gov

Reactant Property Analysis: Using properties of the starting molecule to predict reactivity. This can involve analyzing the distribution of the HOMO, which indicates the most nucleophilic sites, or calculating condensed Fukui functions and Parr functions, which quantify the local reactivity of each atom. nih.gov

For reactions involving the creation of new stereocenters, DFT can be used to predict stereoselectivity by calculating the energies of the diastereomeric transition states. The transition state with the lower energy will lead to the major stereoisomer, according to the Curtin-Hammett principle.

| Selectivity Type | Computational Approach | Predicted Outcome for this compound |

| Regioselectivity (Aromatic Substitution) | Compare activation energies for attack at different positions. Analyze HOMO distribution and local reactivity indices. nih.govrsc.org | Substitution is expected to be favored on the methoxy-activated ring at positions ortho or para to the methoxy group. |

| Stereoselectivity (e.g., addition to a prochiral center) | Calculate and compare the energies of diastereomeric transition states. | The favored stereoisomer would correspond to the lower energy transition state path. |

Molecular Modeling and Simulation for Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a molecule is critical to its function and properties. This compound has a flexible propanenitrile side chain, which can adopt numerous conformations through rotation around its single bonds.

Conformational analysis can be performed using molecular mechanics (MM) or quantum mechanics (QM) methods. A systematic search or a molecular dynamics (MD) simulation can explore the potential energy surface to identify low-energy conformers. kdpu-nt.gov.ua For a molecule with a flexible side chain attached to a rigid aromatic core, understanding the preferred orientation of the chain relative to the ring is important. nih.govnih.gov These studies can reveal the most stable conformations and the energy barriers between them. acs.org

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of atoms at a given temperature, MD can explore conformational space and also model how the molecule interacts with its environment, such as solvent molecules. arxiv.org

Intermolecular interactions are also amenable to computational study. For this compound, this could involve modeling:

Dimerization: Calculating the binding energy and geometry of a dimer, which could be held together by π-stacking of the naphthalene rings and dipole-dipole interactions of the nitrile groups.

Solvation: Using explicit solvent models in MD simulations or implicit continuum solvent models in QM calculations to understand how the molecule interacts with a solvent.

Crystal Packing: Predicting how molecules might arrange themselves in a crystal lattice, which is crucial for solid-state properties. Hirshfeld surface analysis is a common tool for visualizing and quantifying intermolecular contacts in crystals. tandfonline.com

Computational studies on nitriles have highlighted the importance of dipole-dipole interactions and the ability of the cyano group to participate in weak hydrogen bonds. dntb.gov.uaresearchgate.netresearchgate.net

| Type of Analysis | Methodology | Insights Gained |

| Conformational Search | MM (e.g., MMFF), QM (e.g., DFT) | Identification of stable low-energy conformers of the side chain. |

| Molecular Dynamics (MD) | Classical Force Fields | Dynamic behavior, conformational flexibility over time, solvent interactions. nih.govarxiv.org |

| Intermolecular Interactions | QM (e.g., DFT with dispersion correction), MD | Binding energies of dimers, prediction of crystal packing forces, solvation effects. dntb.gov.uaresearchgate.net |

Applications As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for Complex Naphthyl-Containing Heterocyclic Systems

The strategic placement of the propanenitrile moiety on the naphthalene (B1677914) ring in 3-(2-Methoxynaphthalen-1-yl)propanenitrile makes it a valuable precursor for the synthesis of complex heterocyclic systems fused to the naphthalene core. The nitrile group can undergo a variety of cyclization reactions to form nitrogen-containing heterocycles.

One potential application is in the synthesis of benzo[h]quinoline derivatives. These structures are of interest due to their presence in various biologically active compounds. A plausible synthetic route could involve the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile to form a cyclic ketone after hydrolysis mdpi.com. While this would require the introduction of a second nitrile group, the propanenitrile chain provides a flexible linker that can be functionalized to achieve this.

Another approach involves the reaction of the nitrile with other functional groups to form fused rings. For instance, tandem reactions of similar aromatic nitriles have been used to create novel naphthalene-heterocycle hybrids mdpi.com. The nitrile group can act as an electrophile or be activated to participate in annulation reactions, leading to the formation of pyridone, pyrimidine (B1678525), or other heterocyclic rings attached to the naphthalene scaffold. The synthesis of 2-alkoxybenzo[h]quinoline-3-carbonitriles has been achieved through the Dimroth rearrangement of related naphthopyran derivatives, showcasing the versatility of nitrile-containing naphthalene systems in forming complex heterocycles nih.gov.

| Heterocyclic System | Potential Synthetic Strategy | Key Reaction Type |

| Benzo[h]quinolines | Intramolecular cyclization of a dinitrile derivative | Thorpe-Ziegler Reaction |

| Naphthyl-pyridones | Reaction with a suitable dielectrophile | Annulation/Condensation |

| Fused Pyrimidines | Condensation with a dinucleophile like urea (B33335) or thiourea (B124793) | Cyclocondensation |

Utility in the Construction of Functionalized Aromatic and Polycyclic Molecules

As a building block, this compound offers multiple sites for functionalization, enabling the construction of more complex aromatic and polycyclic molecules. The naphthalene ring itself can undergo electrophilic aromatic substitution, although the existing methoxy (B1213986) and alkylnitrile substituents will direct the position of new functional groups libretexts.org.

The nitrile group is a versatile functional handle that can be transformed into various other groups, thereby facilitating the construction of more elaborate structures youtube.com. For example, the partial reduction of the nitrile to an imine, followed by reaction with an organometallic reagent, can lead to the introduction of new carbon-carbon bonds. Subsequent aromatization or cyclization reactions can then be employed to build additional rings onto the naphthalene framework.

Furthermore, the development of methods for the synthesis of functionalized naphthalenes from simpler precursors highlights the importance of substituted naphthalenes as intermediates mdpi.commdpi.com. The title compound, with its specific substitution pattern, can be a key starting material for creating polycyclic systems with defined regiochemistry.

| Target Molecule Type | Synthetic Approach | Key Transformation |

| Substituted Naphthalenes | Electrophilic Aromatic Substitution | Nitration, Halogenation, Friedel-Crafts |

| Polycyclic Aromatic Hydrocarbons | Annulation reactions using the nitrile group | Diels-Alder or other cycloadditions |

| Functionalized Biaryls | Cross-coupling reactions at the naphthalene core | Suzuki, Stille, or Heck coupling |

Role in the Synthesis of Naphthalene Derivatives (excluding drug names or indications)

The propanenitrile side chain of this compound can be readily modified to generate a variety of other naphthalene derivatives. These transformations allow for the introduction of different functional groups, which can be used for further synthetic elaborations.

Hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding 3-(2-methoxynaphthalen-1-yl)propanoic acid . This carboxylic acid can then be used in a range of standard transformations, such as esterification or amide bond formation lgcstandards.com. For instance, coupling of the related 2-(6-methoxynaphthalen-2-yl)propanoic acid with amines is a well-established method for creating new amide derivatives mdpi.com.

Reduction of the nitrile provides another important synthetic route. Complete reduction, typically with a strong reducing agent like lithium aluminum hydride (LiAlH4), affords the primary amine, 3-(2-methoxynaphthalen-1-yl)propan-1-amine lgcstandards.com. This amine is a valuable intermediate for the synthesis of a wide array of nitrogen-containing compounds.

Reaction with organometallic reagents , such as Grignard reagents, followed by hydrolysis, can convert the nitrile into a ketone, yielding 1-(2-methoxynaphthalen-1-yl)butan-1-one (if methylmagnesium bromide is used) lgcstandards.com. This provides a method for extending the carbon chain and introducing a versatile carbonyl group.

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| This compound | H3O+, heat or NaOH, H2O then H3O+ | 3-(2-Methoxynaphthalen-1-yl)propanoic acid | Nitrile to Carboxylic Acid |

| This compound | 1. LiAlH4, 2. H2O | 3-(2-Methoxynaphthalen-1-yl)propan-1-amine | Nitrile to Primary Amine |

| This compound | 1. CH3MgBr, 2. H3O+ | 1-(2-Methoxynaphthalen-1-yl)butan-1-one | Nitrile to Ketone |

Strategies for Stereoselective and Diastereodivergent Synthesis Utilizing Related Organonitriles

While specific stereoselective reactions involving this compound are not extensively documented, the principles of stereocontrol in reactions of organonitriles are well-established and can be applied to this system. The carbon atom alpha to the nitrile group is acidic and can be deprotonated to form a resonance-stabilized carbanion. The stereoselective alkylation of this carbanion is a powerful tool for creating new stereocenters.

Diastereoselective alkylations have been successfully performed on cyclic nitriles, where the conformational bias of the ring directs the approach of the electrophile. For acyclic systems like this compound, substrate control can be more challenging. However, the use of chiral auxiliaries or chiral bases can induce stereoselectivity in the alkylation of the alpha-carbon.

Diastereodivergent synthesis refers to the ability to selectively generate any diastereomer of a product from a common starting material by simply changing the reagents or catalysts. In the context of organonitriles, this could be achieved by using different chiral catalysts that favor the formation of one diastereomer over another. For example, in the addition of a nucleophile to an alpha,beta-unsaturated nitrile, different chiral ligands on a metal catalyst could direct the nucleophile to opposite faces of the double bond, leading to the formation of different diastereomers.

Recent advances in catalysis have enabled the enantioselective conjugate addition of alpha-substituted benzyl (B1604629) nitriles to acrylates, creating products with two adjacent stereocenters. Similar strategies could be envisioned for this compound, where a chiral catalyst could control the stereochemical outcome of the addition of its alpha-carbanion to an electrophile.

| Stereoselective Strategy | Methodology | Potential Application to this compound |

| Diastereoselective Alkylation | Use of chiral auxiliaries or chiral bases to control the approach of an electrophile. | Introduction of a substituent at the alpha-position with a specific stereochemistry. |

| Diastereodivergent Synthesis | Employment of different chiral catalysts to favor the formation of different diastereomers. | Selective synthesis of either diastereomer of a product with a new stereocenter. |

| Enantioselective Conjugate Addition | Chiral catalyst-mediated addition of the alpha-carbanion to an acceptor molecule. | Creation of a new stereocenter adjacent to the nitrile group with high enantiopurity. |

Comparative Studies and Structural Variants of 3 2 Methoxynaphthalen 1 Yl Propanenitrile

Analysis of Isomeric Naphthylpropanenitriles

A key structural isomer of the title compound is 2-(6-Methoxynaphthalen-2-yl)propanenitrile. This compound is notably a precursor in some synthetic routes to Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). While detailed comparative studies between 3-(2-Methoxynaphthalen-1-yl)propanenitrile and 2-(6-Methoxynaphthalen-2-yl)propanenitrile are not extensively documented in readily available literature, an analysis of their structures suggests significant differences in steric and electronic properties.

The position of the propanenitrile substituent on the naphthalene (B1677914) ring is the primary distinguishing feature. In this compound, the side chain is at the 1-position, adjacent to the methoxy-substituted ring, which can lead to considerable steric hindrance. This steric crowding can influence the reactivity of both the nitrile group and the aromatic ring. In contrast, the propanenitrile group in 2-(6-Methoxynaphthalen-2-yl)propanenitrile is at the 2-position, which is generally less sterically hindered.

The electronic effects of the methoxy (B1213986) group also differ depending on its position relative to the propanenitrile side chain. The methoxy group is an electron-donating group, and its influence on the aromatic system and the reactivity of the nitrile can be more pronounced at different positions due to resonance and inductive effects.

Below is a comparative table of the isomeric naphthylpropanenitriles:

| Feature | This compound | 2-(6-Methoxynaphthalen-2-yl)propanenitrile |

| CAS Number | 42924-46-9 bldpharm.com | 86603-94-3 lgcstandards.com |

| Molecular Formula | C₁₄H₁₃NO | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol | 211.26 g/mol lgcstandards.com |

| Position of Propanenitrile | 1-position | 2-position |

| Position of Methoxy Group | 2-position | 6-position |

| Potential Steric Hindrance | Higher, due to peri-interaction | Lower |

Structure-Reactivity Relationships within Naphthyl-Substituted Nitriles and Related Compounds

The reactivity of naphthyl-substituted nitriles is intrinsically linked to the electronic and steric environment of the nitrile group and the naphthalene ring system. The nitrile group can undergo a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition reactions of nucleophiles to the carbon-nitrogen triple bond.

The position of substituents on the naphthalene ring plays a crucial role in directing the reactivity. For instance, the electron-donating methoxy group in this compound is expected to activate the naphthalene ring towards electrophilic aromatic substitution. However, the steric bulk of the adjacent propanenitrile group at the 1-position might direct incoming electrophiles to other positions on the ring.

In contrast, for an isomer like 2-(6-Methoxynaphthalen-2-yl)propanenitrile, the electronic influence of the methoxy group at the 6-position will have a different directorial effect on electrophilic substitution. Quantitative structure-activity relationship (QSAR) studies on related aromatic compounds have shown that electronic and steric factors can be correlated with their biological activity and reactivity. researchgate.netmdpi.comrsc.org

Exploration of Derivatives with Modified Side Chains or Aromatic Substituents

The chemical structure of this compound offers several avenues for the creation of derivatives with potentially novel properties. Modifications can be introduced to the propanenitrile side chain or the aromatic naphthalene core.

Side Chain Modifications:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3-(2-Methoxynaphthalen-1-yl)propanoic acid.

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can convert the nitrile to 3-(2-Methoxynaphthalen-1-yl)propan-1-amine.

Grignard Reaction: Addition of Grignard reagents to the nitrile followed by hydrolysis can lead to the formation of ketones.

Aromatic Ring Modifications:

Electrophilic Substitution: The naphthalene ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation, with the position of substitution being influenced by the existing methoxy and propanenitrile groups.

Demethylation: The methoxy group can be cleaved to yield a hydroxyl group, which can then be further functionalized.

For instance, derivatives of the isomeric 2-(6-Methoxynaphthalen-2-yl)propanoic acid (Naproxen) have been extensively synthesized to explore their biological activities. These include amide derivatives formed by coupling the carboxylic acid with various amines. nih.govmdpi.commdpi.commdpi.com Similar derivatization strategies could be applied to the carboxylic acid obtained from this compound.

Comparison with Other Arylpropanenitriles in Synthetic Methodologies

The synthesis of arylpropanenitriles, including this compound, can potentially be achieved through several established synthetic methodologies. A comparison with the synthesis of other arylpropanenitriles provides context for its accessibility.

A common route to such compounds is the cyanation of a suitable precursor. For example, the reaction of a haloalkylnaphthalene with a cyanide salt could yield the desired nitrile. Another plausible approach is the hydrocyanation of a vinylnaphthalene derivative.

The synthesis of the well-known 2-(6-Methoxynaphthalen-2-yl)propanenitrile often serves as a benchmark. Its synthesis is a key step in the industrial production of Naproxen. While specific synthetic procedures for this compound are not readily found in the surveyed literature, general methods for the synthesis of related compounds suggest that its preparation is feasible, although potentially with different yields and regioselectivity challenges compared to its isomers.